Perfluorohexene-2

Beschreibung

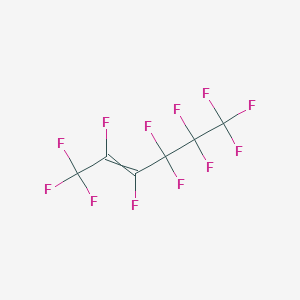

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDBBTPNNYKSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402088 | |

| Record name | Perfluoro-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1584-00-5 | |

| Record name | Perfluoro-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Perfluorohexene 2 and Analogues

Direct Fluorination Approaches

Direct fluorination involves the substitution of carbon-hydrogen bonds with carbon-fluorine bonds using elemental fluorine or high-valent metal fluorides. These methods are powerful but present significant challenges due to the high reactivity of fluorine gas.

Gas-Phase Direct Fluorination Techniques

Gas-phase direct fluorination of hydrocarbons with elemental fluorine (F₂) is a highly exothermic process that can be explosive if not carefully controlled. 20.210.105 The reaction's high energy release can exceed the bond energy of carbon-carbon bonds, leading to molecular fragmentation and a complex mixture of products. 20.210.105 To mitigate this, the reaction is typically conducted using fluorine diluted with an inert gas like nitrogen or helium in specialized apparatuses. 20.210.105

A more controlled vapor-phase method is the Fowler process, which utilizes a solid fluorinating agent, cobalt(III) fluoride (B91410) (CoF₃), instead of fluorine gas directly. wikipedia.org In this process, hydrocarbon vapor is passed over a heated bed of CoF₃. The cobalt salt fluorinates the hydrocarbon to produce the corresponding perfluoroalkane and is itself reduced to cobalt(II) fluoride (CoF₂). wikipedia.org The CoF₂ can then be regenerated by reacting it with elemental fluorine. wikipedia.org This two-stage process moderates the reaction, as the carbocation intermediates formed can still undergo rearrangements, potentially leading to a mixture of isomeric products. wikipedia.org The resulting perfluoroalkanes, such as perfluorohexane (B1679568), can then serve as precursors for perfluoroalkenes through subsequent elimination reactions.

Liquid-Phase Direct Fluorination using Inert Media

Liquid-phase direct fluorination offers better control over the highly exothermic reaction by using an inert solvent to dissipate the heat generated. 20.210.105kyoto-u.ac.jp The substrate is typically dissolved or dispersed in a perfluorinated liquid, such as a perfluoroalkane or perfluorocycloalkane, which is unreactive towards fluorine. 20.210.105google.com Fluorine, usually diluted with an inert gas, is then bubbled through the solution. 20.210.105

This technique has been applied to a wide variety of organic compounds, including hydrocarbons, ethers, and esters. 20.210.105google.com A key advantage is the suppression of vapor-phase reactions, which can lead to higher yields and less fragmentation compared to gas-phase methods. kyoto-u.ac.jp The solubility of the hydrocarbon precursor in the fluorinated solvent can be a limiting factor, but this can be overcome by modifying the precursor, for instance, by esterifying a hydrocarbon alcohol with a perfluoroacyl fluoride to create a more soluble, partially-fluorinated ester. kyoto-u.ac.jpgoogle.com This approach makes it possible to synthesize complex perfluorinated structures that can be precursors to perfluoroalkenes. kyoto-u.ac.jp

Catalytic Aspects and Optimization in Direct Fluorination

The use of catalysts in direct fluorination can significantly improve the selectivity and efficiency of the process. 20.210.105numberanalytics.com In vapor-phase fluorination, reactors are often packed with metals like copper, silver, or nickel, which possess high thermal conductivity. 20.210.105 The primary function of these catalysts is to manage the heat of reaction, preventing local overheating and reducing the degradation of the carbon skeleton. 20.210.105

In the Fowler process, cobalt(III) fluoride acts as both a reagent and a moderator for the fluorination. wikipedia.org More recent research has focused on developing advanced catalytic systems. For example, perfluoroalkyl cobalt(III) fluoride complexes have been shown to be active in the catalytic fluorination of acyl chlorides to acyl fluorides, which are versatile intermediates in organofluorine chemistry. researchgate.net Flow microreactors have also emerged as a valuable tool for direct fluorination, offering superior temperature control and mixing, which is crucial when handling hazardous reagents like elemental fluorine. beilstein-journals.org These advanced systems allow for safer and more controlled reactions, paving the way for more efficient synthesis of complex fluorinated molecules, including precursors for perfluorohexene and its analogues. beilstein-journals.org

Table 1: Summary of Direct Fluorination Approaches

| Method | Key Features | Precursors | Products | Challenges |

|---|---|---|---|---|

| Gas-Phase Direct Fluorination | Uses diluted F₂ gas; highly exothermic. | Hydrocarbons (e.g., hexane) | Perfluoroalkanes | Explosive; C-C bond cleavage; low selectivity. |

| Fowler Process (Vapor-Phase) | Uses solid CoF₃ reagent; more controlled. | Hydrocarbons (e.g., hexane, toluene) | Perfluoroalkanes (e.g., perfluorohexane) | Carbocation rearrangements can lead to isomers. |

| Liquid-Phase Direct Fluorination | Uses inert perfluorinated solvent to dissipate heat. | Hydrocarbons, alcohols, esters | Perfluorinated compounds | Precursor solubility can be low; requires specialized solvents. |

| Catalytic Direct Fluorination | Metal packings (Cu, Ag, Ni) or complexes manage heat and improve selectivity. | Various organic compounds | Specific perfluorinated products | Catalyst deactivation; cost of catalytic systems. |

Precursor Transformation Strategies

These methods involve the chemical modification of molecules that are already partially or fully fluorinated. They often offer greater control and selectivity in forming the desired double bond at a specific position.

Synthesis from Partially Fluorinated Hydrocarbon Precursors

The generation of perfluoroalkenes from partially fluorinated hydrocarbons, or hydrofluoroalkanes (HFAs), is a common strategy. Dehydrofluorination, the elimination of hydrogen fluoride (HF) from an HFA, is a key method. core.ac.uk This can be achieved by treating the HFA with a strong base. For example, polyfluoroalkyl groups incorporated into hydrocarbon frameworks can undergo dehydrofluorination to create novel alkenes with polyfluoroalkenyl substituents. core.ac.uk The pyrolysis of certain HFAs can also produce valuable intermediates. The high-temperature decomposition of fluoroform (CHF₃) generates difluorocarbene (:CF₂), a highly reactive species. mdpi.com This carbene can dimerize to form tetrafluoroethylene (B6358150) (TFE) or react with TFE to produce hexafluoropropene (B89477) (HFP), which are key monomers and building blocks for larger perfluoroalkenes. mdpi.com

Conversion from Perfluorinated Carboxylic Acid Derivatives (e.g., Esters, Acyl Fluorides)

The transformation of perfluorinated carboxylic acids and their derivatives is a versatile route to perfluoroalkenes. A prominent method is the thermal decarboxylation of the sodium or potassium salts of these acids, which conveniently yields perfluoroalkenes. sci-hub.se Pyrolysis of the free acids can also be effective; for instance, studies on the thermal treatment of perfluorooctanoic acid (PFOA) have shown the generation of various unsaturated perfluorocarbons, including perfluoro-1-hexene (C₆F₁₂). acs.org This indicates a pathway involving C-C bond cleavage and radical processes that result in shorter-chain alkenes. acs.orgresearchgate.net

Another powerful strategy is the oligomerization of smaller perfluoroalkenes. The dimerization of hexafluoropropene (C₃F₆) is a direct route to C₆F₁₂ isomers. google.comgoogle.com This reaction can be catalyzed by halide compounds in the presence of crown ethers, and the selectivity towards dimers or trimers can be controlled by the choice of solvent. google.com For example, using specific amine-metal fluoride adducts as catalysts can yield a high proportion of perfluoro-4-methyl-2-pentene, an isomer of perfluorohexene. google.com Telomerization, which involves reacting a perfluoroalkyl iodide with an alkene like tetrafluoroethylene, is used to build up longer carbon chains that can be subsequently converted into a variety of fluorinated compounds. nih.gov

Table 2: Summary of Precursor Transformation Strategies

| Method | Precursor Type | Specific Reaction | Product Example | Key Finding |

|---|---|---|---|---|

| Dehydrofluorination | Partially Fluorinated Hydrocarbons | Base-induced elimination of HF. | Polyfluoroalkenyl-substituted hydrocarbons | Creates a C=C bond from a C-H and C-F bond. core.ac.uk |

| Pyrolysis | Perfluorocarboxylic Acids | High-temperature decomposition. | Perfluoro-1-hexene (from PFOA) | Thermal degradation can produce shorter-chain perfluoroalkenes. acs.org |

| Decarboxylation | Perfluorocarboxylic Acid Salts | Heating of sodium or potassium salts. | Perfluoroalkenes | A convenient method for generating terminal perfluoroalkenes. sci-hub.sefluorine1.ru |

| Oligomerization | Perfluoroalkenes | Catalytic dimerization of smaller alkenes. | Perfluorohexene isomers (from hexafluoropropene) | A direct route to build the C6 backbone from C3 units. google.comgoogle.com |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Perfluorohexane | 9639 |

| Hexafluoropropene | 11221 |

| Tetrafluoroethylene | 8296 |

| Cobalt(III) fluoride | 83485 |

| Cobalt(II) fluoride | 24546 |

| Fluoroform | 6373 |

| Perfluorooctanoic acid | 9555 |

| Perfluoro-4-methyl-2-pentene | 545938 |

| Nitrogen | 947 |

| Helium | 23987 |

| Copper | 23979 |

| Silver | 23954 |

| Nickel | 935 |

Novel Synthetic Routes and Methodological Advancements

Recent progress in organofluorine chemistry has focused on developing more efficient, selective, and environmentally sound methods for the synthesis of fluorinated compounds. These advancements are crucial for accessing complex perfluorinated structures like perfluorohexene-2.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for introducing fluorine into aromatic and heteroaromatic systems, and its principles can be extended to perfluoroalkenes. Perfluorinated alkenes are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms. researchgate.net

Recent research has focused on overcoming the limitations of traditional SNAr reactions, such as the need for harsh conditions and the high cost of reagents like cesium fluoride (CsF). nih.gov A significant advancement involves the use of more cost-effective fluoride sources like potassium fluoride (KF) in combination with phase-transfer catalysts or activators. For instance, the combination of KF with tetrabutylammonium (B224687) chloride (Bu4NCl) has been shown to be an effective, though still high-temperature, alternative to CsF for fluorination reactions. nih.govresearchgate.net

To enable milder reaction conditions, strategies have been developed to generate high concentrations of anhydrous tetraalkylammonium fluoride (R4NF) in situ. nih.gov This highly reactive fluoride source can be produced by reacting fluorine-containing electrophiles with tetraalkylammonium nucleophiles, facilitating SNAr fluorination at room temperature with high yields. nih.gov Furthermore, the use of anhydrous tetramethylammonium (B1211777) fluoride (Me4NF), synthesized from inexpensive KF and Me4NCl, has proven effective for room-temperature SNAr fluorination of electron-deficient substrates. nih.govresearchgate.net The development of catalytic systems, such as the use of an organic superbase to catalyze concerted SNAr reactions of aryl fluorides, represents a significant leap forward, broadening the substrate scope to include even electron-rich systems. acs.org

In systems analogous to this compound, such as cyclic perfluoroalkenes, nucleophilic substitution with various nucleophiles like azoles has been demonstrated. nih.gov These reactions can lead to the substitution of vinylic and even allylic fluorine atoms, with the degree of substitution controlled by the reaction stoichiometry. nih.gov This reactivity highlights the potential for functionalizing perfluoroalkenes through nucleophilic substitution pathways.

Table 1: Comparison of Fluoride Sources for Nucleophilic Fluorination

| Fluoride Source | Common Applications | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Fluoride (KF) | SNAr reactions, Halex reactions | Cost-effective, abundant | Low solubility and nucleophilicity, often requires high temperatures and phase-transfer catalysts |

| Cesium Fluoride (CsF) | SNAr reactions, desilylation | Higher reactivity than KF | High cost, hygroscopic |

| Tetrabutylammonium Fluoride (TBAF) | Desilylation, fluorination | Soluble in organic solvents | Hygroscopic, can undergo Hofmann elimination at high temperatures |

| Anhydrous Me4NF | SNAr fluorination of electron-deficient substrates | Highly reactive, stable, allows for room temperature reactions | Requires careful preparation and handling to maintain anhydrous conditions |

| Et3N·3HF | Hydrofluorination of alkenes | Source of both hydrogen and fluorine | Toxic, corrosive |

The control of stereochemistry in the synthesis of substituted alkenes is a critical aspect of modern organic chemistry. For this compound, the E and Z isomers will exhibit different physical and chemical properties. The stereoselective synthesis of such isomers often relies on carefully chosen reaction conditions and synthetic strategies. tsijournals.comorganic-chemistry.org

While specific methods for the stereoselective synthesis of this compound isomers are not extensively detailed in the provided context, general principles of stereoselective alkene synthesis can be applied. The stereochemical outcome of a reaction can be influenced by factors such as the solvent, temperature, and the nature of the catalyst or reagents used. organic-chemistry.org For example, in the synthesis of nitroalkenes, changing the solvent from toluene (B28343) to dichloromethane (B109758) and adjusting the temperature can selectively produce either the E or Z isomer in high yields. organic-chemistry.org

In many cases, achieving high stereoselectivity requires the reaction to be stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.chmasterorganicchemistry.com This level of control is often achieved through mechanisms that involve a defined geometric arrangement in the transition state.

Separating E/Z isomers can be challenging, making stereoselective synthesis a more efficient approach. tsijournals.com When mixtures are obtained, they can sometimes be converted to a single isomer. For instance, mixtures of E and Z isomers of aryl alkyl oximes have been converted to the more stable E isomer by treatment with an acid under anhydrous conditions. google.com

There is a growing emphasis on developing "green" chemical processes that minimize waste and avoid the use of hazardous materials. cas.cn Traditional fluorination methods often employ hazardous reagents like elemental fluorine (F2) or hydrogen fluoride (HF) and may require harsh reaction conditions. cas.cncas.cn

Recent advancements in green fluorine chemistry include the development of catalytic methods that use safer and more environmentally friendly reagents. cas.cn This includes the exploration of water as a solvent for fluoroalkylation reactions, which is a significant step towards greener chemistry. researchgate.net The use of potassium fluoride, an inexpensive and less hazardous reagent, is being explored in more efficient and milder protocols. researchgate.netox.ac.uk For example, new methods using KF with synergistic catalysts enable enantioconvergent fluorination of neutral electrophiles under milder conditions. ox.ac.uk

Electrochemical methods, such as the Simons process, offer an alternative to using dangerous fluorinating agents like F2. cas.cnresearchgate.net While historically associated with low yields for some compounds, recent developments in selective electrochemical fluorination are overcoming these limitations, even for complex applications like radiolabeling. researchgate.net

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 57675791 |

| Potassium Fluoride | 4875 |

| Cesium Fluoride | 23668351 |

| Tetrabutylammonium Chloride | 8051 |

| Tetramethylammonium Fluoride | 76950 |

| Perfluorohexane | 9553 |

| Hydrogen Fluoride | 14917 |

| 1-Iodoperfluorohexane | 67776 |

| N,N-Dimethylformamide | 6228 |

| Potassium Carbonate | 11430 |

Reaction Chemistry and Mechanistic Studies of Perfluorohexene 2

Electrophilic Addition Reactions to the Perfluorinated Double Bond

The double bond in perfluoroalkenes, including perfluorohexene-2, is known to be electron-deficient due to the strong electron-withdrawing effects of the fluorine atoms. This generally makes them poor candidates for typical electrophilic addition reactions that are common with hydrocarbon alkenes. Electrophiles are electron-seeking species and would be repelled by the already electron-poor environment of the perfluorinated double bond.

Halogenation Reactions (e.g., Bromination)

Hydrofluorination and Other Hydrogen Halide Additions

Specific studies detailing the hydrofluorination or the addition of other hydrogen halides to this compound are not extensively documented in the public domain. Generally, the addition of hydrogen halides to perfluoroalkenes is challenging due to the low nucleophilicity of the double bond.

Addition of Fluorinated Radicals and Perfluoroalkylation

The addition of radicals, particularly perfluoroalkyl radicals, to perfluoroalkenes is a more favorable process. Perfluoroalkyl iodides can serve as sources of perfluoroalkyl radicals, which can then add across the double bond of compounds like this compound. nasa.gov These reactions are often initiated by thermal or photochemical methods. The addition of a perfluoroalkyl radical to a perfluoroalkene is a key step in the oligomerization and polymerization of fluoroalkenes.

Nucleophilic Reaction Pathways

In contrast to their inertness towards electrophiles, the electron-deficient nature of the double bond in perfluoroalkenes makes them highly susceptible to attack by nucleophiles.

Nucleophilic Addition to the Perfluorinated Olefin

Perfluorinated olefins readily undergo nucleophilic addition. ksu.edu.sa The attack of a nucleophile on one of the carbon atoms of the double bond is followed by the formation of a carbanionic intermediate. This intermediate can then be protonated or react with another electrophile to give the final product. Common nucleophiles that react with perfluoroalkenes include alkoxides, thiolates, and amines. For instance, reactions of perfluoro(2-methylpent-2-ene), a related compound, with primary amines lead to addition products at the double bond. researchgate.net

Perfluoroalkyl Radical Reactions with Various Nucleophiles

While perfluoroalkyl radicals themselves are electrophilic and react with electron-rich species, their reactions in the presence of nucleophiles can lead to complex pathways. However, direct reactions of perfluoroalkyl radicals with nucleophiles in the context of addition to this compound are not well-documented. The more common pathway involves the initial formation of a radical adduct with the perfluoroalkene, which could then potentially react with a nucleophile, although specific examples for this compound are not available.

Mechanistic Insights into Nucleophilic Substitution (SN1/SN2 type) relevant to Perfluorinated Substrates

The nucleophilic substitution reactions of perfluorinated alkenes, such as this compound, are governed by the electronic properties of the C=C double bond, which is significantly influenced by the presence of multiple fluorine atoms. The high electronegativity of fluorine leads to a considerable polarization of the C-F bonds, rendering the vinylic carbons electrophilic and susceptible to nucleophilic attack. While specific mechanistic studies exclusively on this compound are not extensively documented in the reviewed literature, the reactivity of analogous perfluoroalkenes provides significant insights into the probable mechanistic pathways.

Perfluorinated alkenes generally undergo nucleophilic vinylic substitution (S_N_V) reactions. The mechanism of these reactions can exhibit characteristics of both S_N_1 and S_N_2 pathways, largely dependent on the substrate structure, the nature of the nucleophile, the leaving group, and the solvent polarity. youtube.comkhanacademy.org For perfluorinated substrates, the reaction is often initiated by the addition of the nucleophile to one of the vinylic carbons, forming a carbanionic intermediate. This step is followed by the elimination of a fluoride (B91410) ion.

S_N_2-like Mechanism: In many cases, the reaction proceeds via a concerted or near-concerted mechanism, where the attack of the nucleophile and the departure of the leaving group (fluoride ion) occur in a single step or in rapid succession. This pathway is favored by strong nucleophiles and in less polar solvents. youtube.comyoutube.com The stereochemistry of this reaction often results in inversion of configuration at the reaction center, if applicable. For a substrate like this compound, a strong nucleophile would attack the electron-deficient carbon at position 2 or 3, leading to the displacement of a fluoride ion.

S_N_1-like Mechanism: A stepwise mechanism, involving the formation of a vinyl cation intermediate, is generally less common for vinylic substitutions but can be facilitated by a good leaving group and a polar, ionizing solvent. youtube.comyoutube.com However, the formation of a vinyl cation on a perfluorinated backbone is energetically unfavorable due to the destabilizing inductive effect of the fluorine atoms. A more plausible stepwise mechanism for perfluoroalkenes involves the formation of a stable carbanionic intermediate. The rate of this type of reaction would be dependent on the stability of this intermediate. For this compound, the stability of the potential carbanion would influence the reaction rate.

The table below summarizes the key factors influencing the nucleophilic substitution mechanism in perfluorinated alkenes.

| Factor | Favors S_N_1-like (via carbanion) | Favors S_N_2-like |

| Substrate Structure | Structure that stabilizes the carbanion | Sterically unhindered vinylic carbon |

| Nucleophile | Weaker nucleophiles | Strong, highly reactive nucleophiles |

| Leaving Group | Good leaving group (e.g., I > Br > Cl > F) | Good leaving group |

| Solvent | Polar aprotic solvents that stabilize the intermediate | Less polar solvents |

This table provides a generalized summary based on nucleophilic substitution reactions of organic compounds.

Nucleophilic aromatic substitution (S_N_Ar) on polyfluoroarenes often proceeds via a Meisenheimer complex (a stabilized carbanion), which lends support to the plausibility of carbanionic intermediates in the substitution reactions of perfluoroalkenes. nih.govnih.gov The substitution pattern in polyfluoroarenes, where substitution often occurs para to an existing substituent, highlights the importance of electronic effects in directing the nucleophilic attack. nih.gov

Radical Chemistry and Polymerization Initiation

While specific studies detailing the generation and reactivity of perfluorohexenyl radicals directly from this compound are limited in the available literature, the behavior of analogous perfluoroalkyl and perfluoroalkenyl radicals provides a strong basis for understanding their probable characteristics. Perfluoroalkyl radicals can be generated through various methods, including the homolysis of perfluoroalkyl iodides, photoredox catalysis, and from perfluoroalkylsulfonyl compounds. nih.gov These radicals are known to be electrophilic in nature.

The generation of a perfluorohexenyl radical would likely involve the abstraction of a fluorine atom from this compound by a radical initiator or through photochemically induced homolysis of a suitable precursor. The resulting perfluorohexenyl radical would possess an unpaired electron on one of the vinylic carbons.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a crucial technique for the detection and characterization of radical species. nih.govresearchgate.net While no specific EPR data for the perfluorohexenyl radical from this compound were found, EPR studies of other fluorinated radicals have provided valuable information on their electronic structure and environment. nih.gov The hyperfine coupling constants of the unpaired electron with the fluorine nuclei would be a key feature in the EPR spectrum of a perfluorohexenyl radical, providing insight into the delocalization of the radical center.

The reactivity of the perfluorohexenyl radical would be characterized by its participation in radical addition reactions and as an initiator for polymerization. Due to the electron-withdrawing nature of the perfluoroalkyl chain, this radical would be expected to be electrophilic and readily react with electron-rich species.

Radical addition to perfluoroalkenes is a fundamental process in their polymerization. The initiation of polymerization would involve the addition of a radical initiator (R•) to the double bond of this compound, forming a new, more stable radical.

Initiation: R• + CF₃CF=CFCF₂CF₂CF₃ → R-CF(CF₃)-C•(F)CF₂CF₂CF₃ or R-CF(CF₂CF₂CF₃)-C•(F)CF₃

The regioselectivity of this initial addition would be influenced by the stability of the resulting radical.

The kinetics of radical polymerization can be described by the following general steps and their associated rate constants:

Initiation: Formation of primary radicals and their addition to the monomer.

Propagation: Successive addition of monomer units to the growing polymer radical.

Termination: Annihilation of two polymer radicals, either by combination or disproportionation.

Studies on the polymerization of other fluorinated alkenes have shown that the propagation step is typically very fast. The kinetics of association for perfluorinated n-alkyl radicals have been studied, providing insights into the barrierless nature of these radical-radical reactions. osti.govchemrxiv.org

The following table outlines the general steps in the radical polymerization of an alkene like this compound.

| Reaction Step | General Equation | Description |

| Initiation | I → 2R•R• + M → RM• | Decomposition of an initiator (I) to form radicals (R•), which then react with a monomer (M). |

| Propagation | RM_n• + M → RM_n+1_• | The growing polymer radical adds to another monomer molecule, extending the chain. |

| Termination | RM_n_• + RM_m_• → P_n+m_ or P_n_ + P_m_ | Two polymer radicals (P) react to form a stable polymer molecule, either by combination or disproportionation. |

This is a generalized scheme for radical chain-growth polymerization.

Perfluoroalkylation reactions are important for introducing perfluoroalkyl groups into organic molecules. Performing these reactions in alternative, greener solvents like water is an area of active research. semanticscholar.org While specific examples of perfluoroalkylation using this compound in aqueous media are not detailed in the provided search results, general principles of radical perfluoroalkylation in water have been established.

The use of water as a solvent for radical reactions can offer several advantages, including enhanced reaction rates and selectivities due to hydrophobic effects and the high polarity of water. semanticscholar.org Perfluoroalkyl radicals can be generated in aqueous media from suitable precursors, and their subsequent addition to alkenes and alkynes has been demonstrated. semanticscholar.org Thermal initiators like 1,1'-azobis(cyclohexanecarbonitrile) (ACCN) have been used to initiate perfluoroalkylation of various unsaturated compounds in water with good yields. semanticscholar.org

A hypothetical perfluoroalkylation reaction in water using this compound could involve the generation of a perfluoroalkyl radical from a precursor, which then adds to a substrate's double or triple bond. The unique properties of water could influence the efficiency and outcome of such a reaction.

Catalytic Transformations

Transition metal catalysis, particularly with palladium, offers a powerful tool for the functionalization of perfluoroalkenes. mdpi.commdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have been applied to form C-C bonds with perfluorinated substrates. nih.govbeilstein-journals.orgnih.gov

Mechanism of Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the perfluoroalkene, cleaving a C-F or C-X (where X is a better leaving group) bond to form a palladium(II) intermediate. mdpi.commdpi.com

Transmetalation (for Suzuki-type couplings): An organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. nih.gov

Density functional theory (DFT) studies have provided mechanistic insights into palladium-catalyzed reactions involving perfluoroalkyl groups, highlighting the complexity of the radical and organometallic steps. nih.govfigshare.com

While specific examples of palladium-catalyzed coupling reactions of this compound are not extensively reported, studies on similar perfluoroalkenes and perfluoroarenes demonstrate the feasibility of such transformations. mdpi.commdpi.com For instance, the palladium-catalyzed cross-coupling of tetrafluoroethylene (B6358150) with diarylzinc and arylboronates has been successfully developed. mdpi.commdpi.com These reactions often require specific ligands and additives to facilitate the C-F bond activation and the subsequent steps in the catalytic cycle.

The following table provides a generalized overview of common palladium-catalyzed coupling reactions applicable to perfluoroalkenes.

| Reaction Name | Coupling Partners | Typical Catalyst System | General Product |

| Suzuki-Miyaura Coupling | Perfluoroalkene + Organoboron Reagent | Pd(0) catalyst, Base | Aryl- or Vinyl-substituted Perfluoroalkene |

| Heck Coupling | Perfluoroalkene + Alkene/Arene | Pd(0) or Pd(II) catalyst, Base | Substituted Perfluoroalkene |

| Stille Coupling | Perfluoroalkene + Organotin Reagent | Pd(0) catalyst | Aryl- or Vinyl-substituted Perfluoroalkene |

This table presents a general summary of palladium-catalyzed cross-coupling reactions.

The development of efficient catalysts and reaction conditions continues to expand the scope of these powerful synthetic methods for the functionalization of perfluorinated compounds like this compound. nih.gov

Lewis Acid/Base Catalysis in this compound Chemistry

The reactivity of perfluoroalkenes is often dictated by the strong electron-withdrawing nature of the fluorine atoms, which renders the double bond electron-deficient and susceptible to nucleophilic attack. In principle, Lewis acids could further enhance the electrophilicity of the double bond in this compound, facilitating reactions with weak nucleophiles. Conversely, Lewis bases could interact with the molecule to initiate various transformations.

However, a thorough search of scientific databases reveals a lack of specific studies on the Lewis acid or Lewis base catalyzed reactions of this compound. While general principles of Lewis acid catalysis in reactions involving fluoro-compounds are established, such as in Friedel-Crafts reactions or cycloadditions of other fluorinated substrates, these have not been specifically documented for this compound. For instance, fluorous Lewis acids have been developed for a range of reactions, but their application to this compound is not reported.

Similarly, the interaction of Lewis bases with perfluoroalkenes can lead to addition-elimination reactions or serve as catalysts for isomerization or oligomerization. Yet, specific examples and mechanistic investigations concerning this compound are absent from the available literature.

Photochemical and Electrochemical Reaction Pathways

The introduction of fluorine atoms into organic molecules significantly alters their photochemical and electrochemical properties. Photochemical irradiation can induce isomerization or cycloaddition reactions in alkenes. For perfluoroalkyl olefins, UV irradiation has been shown to cause rearrangements to less substituted ethylenes. However, specific studies detailing the photochemical behavior of this compound, including potential E/Z isomerization or cycloaddition pathways under photochemical conditions, are not described in the reviewed literature.

Electrochemistry offers a powerful tool for the functionalization of organic molecules. The electrochemical reduction of fluoroalkyl compounds can generate fluoroalkyl radicals for addition to alkenes. While this represents a valuable method for the synthesis of fluorinated compounds, specific studies on the direct electrochemical reduction or oxidation of this compound and the subsequent reaction pathways of any resulting intermediates are not available.

Isomerization and Rearrangement Processes

E/Z Isomerization Studies

The existence of E/Z isomers is a fundamental aspect of the stereochemistry of alkenes. The interconversion between these isomers can be achieved through thermal, photochemical, or catalytic methods. While the general mechanisms of E/Z isomerization are well-understood, involving radical or polar intermediates or concerted pathways, specific experimental or computational studies on the E/Z isomerization of this compound are not found in the surveyed literature. The energy barrier for this isomerization and the preferred methods to achieve it for this specific compound remain uninvestigated.

Skeletal Rearrangements and Cycloaddition Reactions

Skeletal rearrangements and cycloaddition reactions are powerful transformations for the construction of complex molecular architectures. Perfluoroalkenes, due to their electronic properties, can participate in various cycloaddition reactions, such as [2+2] and [3+2] cycloadditions. For example, the [3+2] cycloaddition between C-arylnitrones and perfluoro-2-methylpent-2-ene has been studied, revealing a one-step mechanism. However, there is no specific information on the participation of this compound in such reactions.

Skeletal rearrangements of fluorinated compounds can be induced under various conditions, including strong acid or high temperatures. For instance, skeletal rearrangements have been observed during the fluorination of hydrocarbons over cobalt(III) trifluoride. Nevertheless, studies detailing any propensity for this compound to undergo skeletal rearrangements under specific catalytic or reaction conditions are absent from the current body of scientific literature.

Polymerization Science and Advanced Materials Applications

Homopolymerization Studies of Perfluorohexene-2

The homopolymerization of perfluoro-olefins like this compound is often challenging under standard radical polymerization conditions due to steric hindrance. fluorine1.ru Consequently, specialized techniques such as ultrahigh-pressure polymerization are employed.

Research has demonstrated the synthesis of a homopolymer from perfluorohex-1-ene (B1329354), an isomer of this compound, using pressures of 15-16 thousand atmospheres (atm) and temperatures ranging from 180-240°C. fluorine1.ru The synthesis was conducted in Teflon ampoules, and in some cases, a perfluorinated peroxide initiator was used to facilitate the radical polymerization. fluorine1.ru

The resulting poly(perfluorohex-1-ene) exhibits notable properties. It is a partially crystalline material, a characteristic that can influence its mechanical and optical properties. fluorine1.ru Despite its crystallinity, the homopolymer is soluble in various perfluorinated solvents, including perfluorohexane (B1679568), perfluorooctane, and hexafluorobenzene, which is advantageous for processing and film formation. fluorine1.ru This solubility allows for the creation of various polymer devices from the homopolymer. fluorine1.ru

Table 1: Properties of Perfluorohex-1-ene Homopolymer

| Property | Value | Reference |

|---|---|---|

| Crystallinity | Partially crystalline | fluorine1.ru |

| Refractive Index (visible range) | 1.334 - 1.340 | fluorine1.ru |

| Solubility | Soluble in perfluorinated solvents (e.g., perfluorohexane, perfluorooctane) | fluorine1.ru |

| Film Formation | Capable of film formation | fluorine1.ru |

Copolymerization with Fluorinated and Non-Fluorinated Monomers

Copolymerization represents a versatile strategy to tailor the properties of fluoropolymers by combining this compound with other monomers. This approach can overcome challenges in synthesis and yield materials with specific functionalities. wikipedia.org

Copolymerization with Fluorinated Monomers: A significant area of study involves the copolymerization of perfluorohex-1-ene with other perfluorinated monomers, such as perfluoro-2,2-dimethyl-1,3-dioxole (PDD), again utilizing ultrahigh pressures (14-15 thousand atm) and temperatures around 150°C. fluorine1.ru This process yields amorphous copolymers, in contrast to the partially crystalline nature of the perfluorohex-1-ene homopolymer. fluorine1.rufluorine1.ru The resulting amorphous copolymers possess high optical transparency in the visible and near-infrared regions and a low refractive index (n = 1.29-1.30), making them promising for applications in integrated optics and photonics. fluorine1.ru The molar content of the perfluorohex-1-ene units in the macromolecule is a critical factor determining the final polymer's properties, including its crystallinity. fluorine1.ru For instance, copolymers of PDD and perfluorohex-1-ene are amorphous when the perfluorohex-1-ene content is below 35 mol%, but become partially crystalline at higher concentrations. fluorine1.ru

Copolymerization with Non-Fluorinated Monomers: The copolymerization of fluorinated monomers with non-fluorinated counterparts, such as acrylates and vinyl ethers, is a key method for creating fluoropolymers with a balanced set of properties and for potentially reducing costs. wikipedia.orgrsc.org For example, fluorinated acrylates containing perfluorohexyl side chains, structurally related to this compound, have been successfully copolymerized with non-fluorinated monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674). researchgate.netjlu.edu.cn Studies on the radical copolymerization of [N-Methyl-perfluorohexane-1-sulfonamide] ethyl acrylate (a monomer with a C6F13 side chain) and MMA via Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) have shown "living" polymerization characteristics, allowing for control over the polymer architecture. jlu.edu.cn The resulting gradient copolymers exhibit surface energies that decrease as the content of the fluorinated monomer increases. jlu.edu.cn

This compound as a Structural Building Block for Advanced Fluoropolymers

The inclusion of this compound derived units into a polymer chain serves as a powerful tool for designing advanced fluorinated materials. By acting as a structural building block, it allows for the precise tuning of polymer properties for high-tech applications. pageplace.demdpi.com

The synthesis of copolymers from perfluorohex-1-ene and perfluoro-2,2-dimethyl-1,3-dioxole is a prime example. fluorine1.ru In this system, the perfluorohex-1-ene unit is fundamental in modifying the polymer's morphology from crystalline to amorphous, which is crucial for achieving high optical clarity. fluorine1.rufluorine1.ru The ability to control the amorphous or partially crystalline nature of the final material by adjusting the monomer ratio opens pathways for creating materials for specific optical devices, such as light-guiding films. fluorine1.ruresearchgate.net

Furthermore, the incorporation of fluorinated building blocks can enhance solubility in specific solvents, lower the dielectric constant, and reduce water absorption, all of which are critical properties for materials used in electronics and aerospace. mdpi.com Polymers containing perfluoroalkyl chains are known for their exceptional chemical resistance and thermal stability. mdpi.com Therefore, using this compound as a monomer allows for the development of fluoropolymers that combine these robust characteristics with other functionalities introduced by comonomers, leading to materials suitable for demanding environments.

Influence on Polymer Morphology and Microstructure

The incorporation of this compound units can significantly influence the morphology and microstructure of the resulting polymers, which in turn dictates their macroscopic properties. The transition from a partially crystalline homopolymer to an amorphous copolymer, as seen with the addition of perfluoro-2,2-dimethyl-1,3-dioxole, is a clear demonstration of this influence at the macromolecular level. fluorine1.rufluorine1.ru

At a more granular level, the presence of fluorinated chains affects the surface topography and internal structure of materials. For instance, in plasma polymerization, the use of unsaturated monomers like perfluoro(2-methylpent-2-ene) and perfluoro(4-methylpent-2-ene) (B1305851) (isomers of this compound) was found to increase the surface roughness of fluoropolymer coatings on glass and epoxy substrates, which was attributed to radical polymerization reactions. researchgate.net

In the context of microcapsules with a perfluorohexane core, the length and dynamics of fluorinated end-groups on polylactide (PLA) polymers have a profound impact on the final morphology. nih.govacs.org Shorter fluorinated chains (e.g., C3F7) compared to longer ones (e.g., C13F27) on the PLA end-groups lead to different mobilities and interactions with the perfluorohexane core, resulting in distinct capsule structures, from core-shell to more complex, decentered morphologies. acs.org Similarly, studies on anion-exchange membranes have shown that varying the length of the hydrophobic fluoroalkyl chains influences the membrane's water uptake, conductivity, and mechanical strength, which are all linked to the underlying molecular arrangement and interactions. nih.gov These findings highlight the principle that the perfluoroalkyl chain of a this compound unit can drive phase separation and self-assembly, shaping the polymer's microstructure.

Table 2: Influence of Perfluoroalkyl Chains on Polymer Morphology

| System | Observation | Reference |

|---|---|---|

| Copolymers of perfluorohex-1-ene and PDD | Increasing perfluorohex-1-ene content >35 mol% induces partial crystallinity. | fluorine1.ru |

| Plasma polymerized perfluorohexane isomers | Unsaturated isomers increase surface roughness of coatings. | researchgate.net |

| PLA with fluorinated end-groups for PFH microcapsules | Fluorinated chain length and mobility dictate capsule morphology (e.g., core-shell vs. decentered). | acs.org |

| Anion-exchange membranes | Length of fluoroalkyl chains affects water uptake, conductivity, and mechanical properties. | nih.gov |

Investigation of Fluoropolymer Degradation Mechanisms originating from this compound Derived Units

Generally, the degradation of fluoropolymers can proceed through various mechanisms. Photodegradation, for instance, can occur when the polymer is exposed to UV light, which may cause chain scission. auburn.edunih.gov Studies on per- and polyfluoroalkyl substances (PFAS) have shown that direct photolysis can cleave the C-F bond, although this is a slow process. nih.govservice.gov.uk The presence of photocatalysts or certain oxidants can accelerate this degradation. nih.gov

Application in Fluorous Phase Chemistry and Materials Science

The highly fluorinated nature of this compound and its polymers makes them highly relevant to the field of fluorous chemistry and advanced materials science. Fluorous chemistry utilizes the unique property that highly fluorinated compounds are often immiscible with common organic and aqueous solvents, creating a "fluorous phase". rsc.orgnih.gov This principle is used in fluorous biphasic catalysis, where a fluorous-tagged catalyst is dissolved in a fluorous solvent, such as perfluorohexane. taylorfrancis.comtcichemicals.com The reaction with an organic substrate, dissolved in a conventional organic solvent, can be carried out in a single phase at elevated temperatures where the phases become miscible. taylorfrancis.com Upon cooling, the phases separate, allowing for easy recovery and reuse of the expensive fluorous catalyst. tcichemicals.com

The homopolymer of perfluorohex-1-ene is soluble in perfluorinated solvents like perfluorohexane. fluorine1.ru This solubility is a key enabler for its use in fluorous systems. Polymers derived from or containing this compound units can be designed to be "fluorophilic," meaning they preferentially partition into a fluorous phase. This property can be exploited in creating separable catalysts, supports, or advanced coatings.

In materials science, the incorporation of this compound provides a route to materials with very low surface energies, leading to surfaces that are highly hydrophobic and oleophobic. core.ac.uk Such properties are desirable for applications ranging from anti-fouling coatings and waterproof-breathable textiles to low-friction surfaces for industrial and biomedical devices. pageplace.demdpi.com The ability to form amorphous, optically clear films also makes polymers derived from this compound valuable for optical and electronic applications where low refractive index and high transparency are required. fluorine1.ruresearchgate.net

Environmental Transformation Pathways and Fate Modeling

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes, including reactions with water (hydrolysis), interaction with light (photolysis), and decomposition under heat (pyrolysis). For perfluorohexene-2, the presence of a carbon-carbon double bond is a key structural feature that influences its reactivity in these processes.

Hydrolysis is a significant abiotic pathway for many organic pollutants. While saturated perfluoroalkanes are known for their extreme resistance to hydrolysis, the double bond in perfluoroalkenes such as this compound introduces a site for potential reaction. numberanalytics.com Perfluoroalkenes can react under hydrolytic conditions, often leading to the elimination of hydrogen fluoride (B91410) (HF). google.com

The susceptibility of fluorinated compounds to hydrolysis is highly dependent on their specific chemical structure and the pH of the surrounding medium. rsc.org For unsaturated fluorinated compounds, proposed pathways can involve the addition of water across the double bond or elimination reactions. For instance, research on other unsaturated fluorinated intermediates has shown that β-elimination can be a viable degradation step. rsc.org In contrast to saturated perfluoroalkanes which are chemically inert to water, the reactivity of the double bond in this compound makes it more susceptible to hydrolytic transformation, though reaction rates may be slow. numberanalytics.com

Photolytic degradation, driven by energy from light, is another critical abiotic process. The primary photolytic process for smaller perfluoroalkenes, such as tetrafluoroethylene (B6358150), involves the scission of the C=C double bond and subsequent polymerization, rather than the cleavage of the highly stable C-F bonds. conftor.ru The action of ionizing radiation on perfluoroolefins primarily results in the formation of polymers. conftor.ru

Interestingly, photolytic processes can also lead to the formation of perfluoroalkenes from perfluoroalkanes. acs.orgacs.org In the presence of a photosensitizer, perfluoroalkanes can undergo catalytic photodefluorination to yield perfluoroalkenes. acs.orgacs.org This suggests that while this compound can be degraded by light, it can also be a product of the photolysis of other fluorinated compounds. Sonolysis, the use of sound waves to induce chemical reactions, can also generate perfluoroolefins as primary intermediates, which are then subject to pyrolysis in the vapor phase of cavitation bubbles. caltech.edu

The thermal stability of perfluoroalkenes is significantly lower than that of their saturated analogs, the perfluoroalkanes. Research has demonstrated that long-chain perfluoroalkenes can begin to degrade at temperatures as low as 200°C. acs.org This is in stark contrast to saturated perfluoroalkanes, which require temperatures of 600°C or higher for comparable levels of degradation. acs.org The reduced thermal stability is attributed to the presence of the double bond, which weakens adjacent C-C bonds, facilitating thermal cleavage and initiating radical-chain reactions. acs.org

The primary thermal degradation pathways for perfluoroalkenes involve chain scission and cyclization, which lead to the formation of a variety of linear and cyclic perfluorinated byproducts. acs.org Perfluoroalkenes are also recognized as common transient intermediates during the thermal treatment of larger PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), particularly at low to moderate temperatures. nih.govnih.gov Computational studies on the pyrolysis of perfluoroalkyl carboxylic acids (PFCAs) show that carbon-centered radical intermediates can lose a fluorine atom to form volatile perfluoroalkenes. researchgate.net

| Compound Type | Typical Degradation Onset Temperature | Primary Degradation Mechanism |

|---|---|---|

| Perfluoroalkenes (e.g., Perfluorohept-1-ene) | ~200°C acs.org | Chain scission and cyclization acs.org |

| Perfluoroalkanes (Saturated) | ≥600°C acs.org | Homolytic C-C bond cleavage acs.org |

Biotic Degradation Studies

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms and their enzymes. While PFAS are notoriously resistant to biodegradation, certain structural features can increase their susceptibility to microbial attack.

The strong carbon-fluorine bond makes most PFAS highly resistant to microbial degradation. rsc.org However, recent studies have revealed that some microbial transformation is possible. A key finding is that for certain anaerobic microbial processes, the presence of a carbon-carbon double bond is crucial for breaking the C-F bond. ucr.edu This makes unsaturated compounds like this compound a potential point of entry for microbial attack, in contrast to the high recalcitrance of saturated perfluoroalkanes. ucr.edu

While the biodegradation of heavily fluorinated compounds is considered rare, it is not impossible. nih.gov The presence of a functional group, such as the double bond in this compound, can serve as an initial site for microbial action. mdpi.com Research has shown that common bacteria, such as Pseudomonas species, are capable of transforming persistent PFAS like PFOA and PFOS into shorter-chain products, demonstrating that the necessary biological machinery exists in the environment. mdpi.com Cooperation between different microbial groups, such as anaerobic and aerobic bacteria, may be required to achieve deeper defluorination of certain perfluorinated chemicals. ucr.edu

Enzymatic degradation offers a potentially eco-friendly solution for breaking down persistent pollutants. nih.gov For fluorinated compounds, direct enzymatic cleavage of the C-F bond is considered unlikely. mdpi.comnih.gov Instead, enzymes are more likely to target other, more reactive parts of the molecule. mdpi.com In the case of this compound, the C=C double bond would be the most probable site for initial enzymatic attack. mdpi.com

This strategy of metabolic activation is common in microbial degradation pathways. mdpi.com Enzymes such as oxygenases and peroxidases can generate highly reactive oxygen species that are capable of reacting with a fluorinated double bond. nih.govfrontiersin.org For example, tetrafluoroethylene is known to react with reactive oxygen species. nih.gov The initial enzymatic modification of the double bond could destabilize the molecule, leading to subsequent C-F bond cleavage and further degradation. mdpi.com While significant challenges remain, the study of enzymes like laccases, peroxidases, and lipases provides insight into potential pathways for the eventual bioremediation of recalcitrant compounds. nih.govfrontiersin.org

Environmental Persistence and Mobility Characteristics

The environmental fate of this compound is governed by its inherent chemical stability and its interaction with various environmental compartments. Like other PFAS, the carbon-fluorine bonds in this compound are exceptionally strong, making the compound highly resistant to natural degradation processes. meti.go.jp

While specific long-range transport studies on this compound are not extensively documented, its potential for such transport can be inferred from its physicochemical properties and the behavior of structurally similar PFAS compounds. Perfluoroalkanes and other volatile PFAS are known to have long atmospheric lifetimes, suggesting that this compound could be transported over great distances in the atmosphere. service.gov.uk

The transport of related C6 compounds, such as Perfluorohexane (B1679568) Sulfonic Acid (PFHxS), has been well-documented. PFHxS is found in remote regions like the Arctic, far from its sources, indicating its capacity for long-range environmental transport. meti.go.jpcha.gov.tw This transport occurs through a combination of atmospheric movement and ocean currents. meti.go.jp Given that this compound is a volatile organic compound, it is plausible that it shares similar transport pathways, contributing to the global distribution of PFAS. The extreme persistence of these compounds means that once they enter the environment, they can be transported globally, leading to contamination in ecosystems far from the point of release. service.gov.ukipen.org

The mobility of this compound in the environment is significantly influenced by its sorption (adhesion) to soil and sediment particles. The sorption behavior of PFAS is complex and depends on the specific characteristics of the chemical, the soil or sediment properties, and the surrounding solution chemistry. acs.org

Research on a variety of PFAS, including perfluoroalkyl acids (PFAAs), has identified several key factors that govern their sorption in environmental matrices. publish.csiro.auresearchgate.net While direct sorption data for this compound is limited, the principles derived from studies on other PFAS provide a framework for understanding its likely behavior.

Key factors influencing the sorption of PFAS in soil and sediment include:

Organic Carbon (OC) Content : For many PFAS, a strong correlation exists between the sorption coefficient (Kd) and the organic carbon content of the soil or sediment. nih.gov Hydrophobic interactions between the fluorinated carbon chain of the PFAS molecule and the organic matter are a primary sorption mechanism. publish.csiro.au

Clay Content and Mineralogy : Clay minerals can contribute to PFAS sorption through electrostatic interactions. researchgate.net The type and amount of clay can influence the number of available binding sites.

pH of the Soil and Water : The pH affects the electrical charge of both the PFAS molecule and the soil/sediment surfaces, thereby influencing electrostatic interactions. acs.orgresearchgate.net

PFAS Chain Length and Functional Group : Sorption generally increases with the length of the perfluorinated carbon chain. publish.csiro.au The type of functional group (e.g., carboxylic vs. sulfonic acid) also plays a significant role, with sulfonates often exhibiting stronger sorption than carboxylates of the same chain length. publish.csiro.au

Table 1: Key Factors Influencing PFAS Sorption in Environmental Matrices This table is interactive. You can sort the data by clicking on the headers.

| Factor | Influence on Sorption | Primary Mechanism | Relevant Citations |

|---|---|---|---|

| Organic Carbon (OC) | Generally, higher OC content leads to increased sorption. | Hydrophobic Interactions | publish.csiro.au, nih.gov |

| Clay Content | Higher clay content can increase sorption. | Electrostatic Interactions | researchgate.net |

| pH | Affects surface charge of soil/sediment and speciation of PFAS, influencing interactions. | Electrostatic Interactions, Surface Complexation | acs.org, researchgate.net |

| Chain Length | Longer perfluorinated chains typically result in stronger sorption. | Hydrophobic Interactions | publish.csiro.au |

| Functional Group | Sulfonated PFAS tend to sorb more strongly than carboxylated PFAS of the same chain length. | Electrostatic Interactions | publish.csiro.au |

Formation of Perfluorinated Alkyl Acids from this compound Precursors or Degradation

This compound, as a polyfluorinated substance, has the potential to act as a precursor, degrading into highly stable perfluorinated alkyl acids (PFAAs) in the environment. This transformation is a significant concern because the resulting PFAAs, such as perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs), are terminal degradation products and are extremely persistent. meti.go.jpacs.org

Studies on other C6 polyfluorinated compounds demonstrate this transformation pathway. For instance, research on the biotransformation of N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA), a C6 precursor found in some firefighting foams, showed its degradation to Perfluorohexane Sulfonamide (FHxSA) and ultimately to Perfluorohexane Sulfonic Acid (PFHxS). acs.org Similarly, fluorotelomer alcohols, another class of PFAS precursors, are known to biodegrade aerobically to form PFCAs. mst.dk For example, 6:2 fluorotelomer alcohol can be transformed into perfluorocarboxylic acids. mst.dk

While the specific degradation pathways and products of this compound are not well-defined in the available literature, it is chemically plausible that it could undergo transformation to form shorter-chain PFCAs. Electrochemical degradation studies on various PFAS have shown that they can be broken down into PFCAs with shorter carbon chains. nih.goviwaponline.com This suggests that under certain environmental or engineered conditions, this compound could be a source of persistent PFAAs. The primary assumption in many regulatory frameworks is that polyfluorinated substances will eventually degrade to their corresponding stable perfluoroalkyl acid counterparts. meti.go.jp

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene (this compound) | 2782406 nih.gov |

| Perfluorohexane | 9639 nih.gov |

| Perfluorohexanesulfonic acid (PFHxS) | 67734 wikipedia.org |

| Perfluorooctanoic acid (PFOA) | 9554 nih.gov |

| Perfluorooctanesulfonic acid (PFOS) | 74483 nih.gov |

| Perfluorononanoic acid (PFNA) | 9555 |

| Perfluoroundecanoic acid (PFDA) | 77222 nih.gov |

| Perfluorobutanoic acid (PFBA) | 9796 |

| Perfluorobutanesulfonic acid (PFBS) | 67733 |

| Perfluoropentanoic acid (PFPeA) | 67185 |

| Perfluorohexanoic acid (PFHxA) | 67530 |

| Perfluoroheptanoic acid (PFHpA) | 9801 |

| Perfluorohexane Sulfonamide (FHxSA) | 102268 |

| N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA) | 146608933 |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural analysis of fluorinated organic molecules. mdpi.com The 19F nucleus, with its 100% natural abundance and high sensitivity (approximately 83% of the 1H nucleus), provides detailed information that is crucial for characterizing compounds like perfluorohexene-2. alfa-chemistry.comresearchgate.net

19F NMR for Structural Elucidation and Isomer Analysis

19F NMR spectroscopy is exceptionally powerful for the structural elucidation of this compound due to its wide range of chemical shifts and the prevalence of through-bond J-coupling between fluorine nuclei. researchgate.net This technique allows for the unambiguous differentiation between various isomers, such as the E and Z geometric isomers of the double bond, as well as positional isomers if the double bond were at a different location in the carbon chain.

The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, which is influenced by neighboring atoms and functional groups. alfa-chemistry.com For this compound, the fluorine atoms attached to the sp2-hybridized carbons of the double bond would exhibit distinct chemical shifts compared to those on the sp3-hybridized carbons of the perfluoroethyl and perfluoropropyl groups. Furthermore, the magnitude of nJFF coupling constants (coupling over 'n' bonds) provides critical connectivity information and helps to distinguish between cis and trans relationships across the double bond. slideshare.net

In complex mixtures, which might arise from synthesis or environmental transformation, advanced 1D and 2D 19F NMR methods can determine the structures of multiple fluorinated compounds without requiring their physical separation. This "19F-centred" approach leverages experiments like 19F-19F COSY, 19F-13C HMBC, and others to build a comprehensive picture of all fluorinated species present. researchgate.net The analysis of branched perfluorinated compounds, such as isomers of perfluorooctanesulfonic acid (PFOS), has demonstrated that 19F NMR can effectively identify and quantify individual isomers in a complex technical mixture, a principle directly applicable to this compound. dioxin20xx.orgresearchgate.net

Table 1: Hypothetical 19F NMR Data for (E)-Perfluorohexene-2 Isomers

| Position | Chemical Shift Range (ppm vs. CFCl₃) | Multiplicity | Key Couplings (Hz) |

| F on C1 (-CF₃) | -80 to -85 | t | ³JFF |

| F on C2 (=CF-) | -140 to -160 | m | ²JFF, ³JFF, ⁴JFF |

| F on C3 (=CF-) | -145 to -165 | m | ³JFF, ⁴JFF |

| F₂ on C4 (-CF₂-) | -115 to -125 | m | ²JFF, ³JFF |

| F₂ on C5 (-CF₂-) | -120 to -130 | m | ²JFF, ³JFF |

| F₃ on C6 (-CF₃) | -80 to -85 | t | ³JFF |

Note: This table is illustrative, based on typical chemical shifts for perfluoroalkenes and related structures. Actual values may vary. alfa-chemistry.come-bookshelf.deresearchgate.net

Advanced NMR Techniques for Molecular Dynamics and Interactions

Beyond static structural information, advanced NMR techniques can probe the dynamic behavior and intermolecular interactions of this compound. mdpi.com These methods are crucial for understanding how the molecule behaves in different environments.

Nuclear Overhauser Effect Spectroscopy (NOESY): 19F-19F NOESY experiments can detect through-space correlations between fluorine nuclei that are close to each other, regardless of whether they are connected through bonds. This is particularly valuable for confirming the stereochemistry (E vs. Z) of the double bond by observing spatial proximity between fluorine atoms on opposite sides of the pi system. Transferred NOESY (trNOESY) has been successfully used to study the binding of perfluorinated compounds to larger receptors. acs.org

Exchange Spectroscopy (EXSY): If there is a dynamic process occurring, such as the interconversion between conformational isomers, EXSY can be used to identify and quantify the rate of this exchange.

Diffusion Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. 19F DOSY can be used to study the self-aggregation of this compound or its interaction with other molecules by observing changes in its diffusion rate. acs.org

Relaxation Measurements: Measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the 19F nuclei provides insights into molecular motion and dynamics on different timescales. acs.org Changes in these parameters can indicate binding events or changes in the local viscosity of the molecule's environment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), offering high sensitivity and specificity for detection and identification. Due to the distinct properties of this compound and its potential derivatives, a combination of MS techniques coupled with chromatographic separation is employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

As a volatile fluorocarbon, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). tandfonline.comresearchgate.net In this technique, the sample is vaporized and introduced into a gas chromatograph, where different compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. This allows for the effective separation of this compound from other volatile components in a mixture, including its own isomers. ucdavis.edu

After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. For perfluoroalkenes, fragmentation often involves the cleavage of C-C bonds and the loss of CF₃ or other fluorinated fragments. whitman.eduajgreenchem.com The loss of fragments with mass units of 19 (F) and 20 (HF) can also be indicative of fluorinated compounds. whitman.edu One potential challenge in GC-MS analysis of some PFAS is thermal degradation within the hot injector or column, which can lead to the formation of other products, such as perfluoroalkanes or different alkene isomers. tandfonline.com

Table 2: Common Fragment Ions in GC-MS of Perfluoroalkenes

| m/z Value | Possible Fragment Identity | Significance |

| 69 | [CF₃]⁺ | Ubiquitous fragment for perfluorinated compounds. |

| 100 | [C₂F₄]⁺ | Fragment from cleavage of the carbon chain. |

| 119 | [C₂F₅]⁺ | Indicates a perfluoroethyl group or rearrangement. |

| 131 | [C₃F₅]⁺ | Fragment from cleavage of the carbon chain. |

| 169 | [C₃F₇]⁺ | Indicates a perfluoropropyl group or rearrangement. |

| 300 | [C₆F₁₂]⁺ | Molecular ion (M⁺) of this compound. |

Note: This table is based on general fragmentation patterns of perfluorinated compounds. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS) for Non-Volatile Components and Degradation Products

While this compound itself is volatile, its environmental or metabolic degradation can lead to the formation of more polar, non-volatile products such as perfluorinated carboxylic acids (PFCAs). scirp.org These degradation products are not amenable to GC-MS without derivatization and are instead analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). dtic.milchromatographyonline.com

LC-MS/MS: Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of degradation products. nih.gov In this approach, a specific precursor ion (e.g., the deprotonated molecular ion of a PFCA) is selected, fragmented, and the resulting product ions are analyzed. This provides a high degree of certainty in identification, even in complex matrices. researchgate.net

LC-TOF-MS: Liquid chromatography coupled with a Time-of-Flight (TOF) mass spectrometer provides high-resolution mass data, which is discussed further in the next section. This setup is excellent for screening samples for a wide range of potential degradation products, as it accurately measures the mass of all ions, allowing for the post-acquisition identification of unexpected compounds. nih.gov

The analysis of fluorinated surfactant degradation has shown that LC-MS and LC-MS/MS can successfully identify a variety of transformation products, demonstrating the utility of these techniques for tracking the fate of fluorinated compounds like this compound. nsf.gov

High-Resolution Mass Spectrometry for Exact Mass Measurement and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). ucdavis.edu This capability allows for the determination of a molecule's elemental formula, a crucial step in identifying unknown compounds, such as metabolites or degradation products of this compound. nih.gov

While two different molecules may have the same nominal mass (integer mass), their exact masses will differ due to the precise mass of their constituent isotopes. For example, by measuring the exact mass, HRMS can distinguish a this compound ion from another ion with the same nominal mass but a different elemental composition (e.g., containing oxygen or nitrogen atoms). ucdavis.edu This level of specificity is invaluable for reducing the number of possible candidates for an unknown signal in a mass spectrum. acs.org

HRMS, often coupled with LC (LC-HRMS), is a cornerstone of modern metabolomics and environmental analysis. researchgate.net It enables researchers to screen for potential biotransformation products of this compound by searching for predicted metabolites and then confirming their elemental composition from the accurate mass data. nih.gov

Table 3: Example of Exact Mass Distinction by HRMS

| Compound | Formula | Nominal Mass (Da) | Exact Mass (Da) |

| This compound | C₆F₁₂ | 300 | 299.9808 |

| Perfluoro-2-hexanone | C₆F₁₂O | 316 | 315.9758 |

| Hypothetical Compound | C₁₂H₅F₉O₂ | 300 | 300.0197 |

Note: This table illustrates how HRMS can distinguish between compounds with the same or similar nominal mass based on their different elemental formulas and corresponding exact masses. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the molecular structure and functional groups present in a compound. For this compound (C₆F₁₂), these methods are essential for confirming its identity and characterizing its vibrational modes.

While specific, detailed experimental spectra for this compound are not extensively published, its characteristic spectral features can be predicted based on the analysis of related perfluorinated compounds and general spectroscopic principles. The key vibrational features for this compound would arise from its carbon-carbon double bond (C=C) and its numerous carbon-fluorine (C-F) bonds.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A key feature in the IR spectrum of this compound would be the C=C stretching vibration. In typical alkenes, this band appears around 1680-1600 cm⁻¹. However, in highly fluorinated alkenes, this stretching frequency is often shifted to higher wavenumbers, typically in the 1700-1800 cm⁻¹ region, due to the strong electron-withdrawing effect of the fluorine atoms. The most intense bands in the IR spectrum are expected to be the C-F stretching vibrations, which are typically very strong and appear in the region of 1350-1000 cm⁻¹. The complexity of the molecule would result in a series of sharp, strong absorption bands in this "fingerprint" region, making it characteristic for identification.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While C-F stretching vibrations are strong in the IR spectrum, they are generally weak in the Raman spectrum. Conversely, the C=C stretching vibration, which involves a significant change in polarizability, is expected to produce a strong and sharp peak in the Raman spectrum, again anticipated in the 1700-1800 cm⁻¹ range. americanpharmaceuticalreview.com The analysis of n-perfluoroalkanes like perfluorohexane (B1679568) has shown that Raman spectroscopy is effective in studying conformational isomers in different physical states, a principle that would also apply to the study of this compound isomers (e.g., E/Z isomers). nih.govcapes.gov.brnih.gov

Together, IR and Raman spectroscopy offer a comprehensive vibrational profile for the structural elucidation of this compound. americanpharmaceuticalreview.comresearchgate.net The sharpness of Raman peaks can be particularly useful for distinguishing between different conformers or isomers. researchgate.net

Sample Preparation and Extraction Methodologies for Fluorinated Compounds

The accurate analysis of fluorinated compounds like this compound from various environmental and biological matrices requires robust and efficient sample preparation to isolate the analyte from interfering components. Given its expected volatility, methods developed for other volatile per- and polyfluoroalkyl substances (PFAS) are applicable. researchgate.netnih.gov

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used technique for the concentration and purification of analytes from liquid samples. nih.gov For PFAS analysis, SPE is a crucial step to remove matrix interferences and enrich the target compounds. mdpi.comteraz-srodowisko.pl

The selection of the sorbent material is critical. For a broad range of PFAS, including short-chain compounds, polymeric sorbents are often employed. Weak anion exchange (WAX) cartridges, for example, have been successfully used for extracting various PFAS from water and oil samples. researchgate.net Other sorbents include polystyrene-divinylbenzene resins. chromatographyonline.com For separating fluorinated from non-fluorinated molecules, specialized fluorous phases can be used, which selectively retain compounds with high fluorine content. waters.com

The general SPE procedure involves the following steps:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727), followed by water, to activate the sorbent.

Loading: The sample, often spiked with an internal standard, is passed through the cartridge. The analytes are adsorbed onto the sorbent.

Washing: The cartridge is washed with a weak solvent to remove co-adsorbed matrix components without eluting the analytes.

Elution: A strong solvent, such as methanol or acetonitrile (B52724), often with a modifier like ammonium (B1175870) hydroxide, is used to desorb the analytes from the sorbent, resulting in a concentrated and cleaned-up extract. researchgate.net

Given the volatility of this compound, care must be taken during the elution and solvent evaporation steps to prevent analyte loss. nih.gov Online SPE systems, which couple the extraction directly to the analytical instrument (e.g., LC-MS/MS), can minimize such losses and improve throughput. nih.gov

Interactive Table: Common SPE Sorbents for Fluorinated Compound Analysis

| Sorbent Type | Mechanism of Action | Target Analytes | Reference |

|---|---|---|---|

| Polymeric WAX | Weak Anion Exchange & Reversed-Phase | Acidic PFAS (PFCAs, PFSAs) | mdpi.comresearchgate.net |

| Polymeric HBL | Hydrophilic-Lipophilic Balance | Broad range of polar & non-polar PFAS | mdpi.com |

| Fluorous Phases | Fluorous-Fluorous Interactions | Highly fluorinated compounds | waters.com |